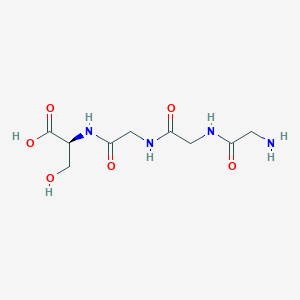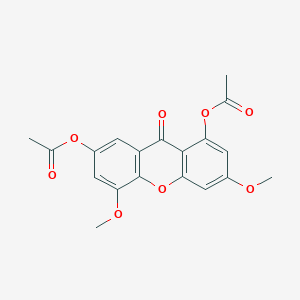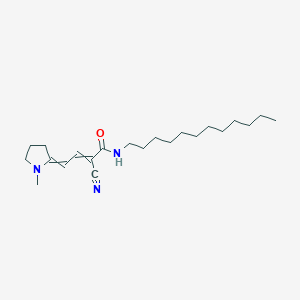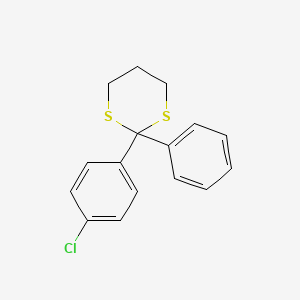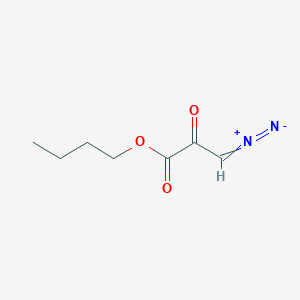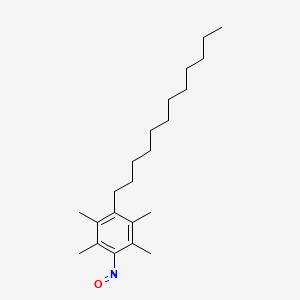![molecular formula C15H24NPSi B14261703 3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile CAS No. 138713-92-5](/img/structure/B14261703.png)
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile is an organophosphorus compound that features a phosphanyl group attached to a phenylpropyl chain and a trimethylsilyl group attached to a propanenitrile backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile typically involves the reaction of a phosphine with a suitable alkyl halide under controlled conditions. One common method involves the use of Grignard reagents, where the corresponding chlorophosphine reacts with an organomagnesium halide
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals
Mecanismo De Acción
The mechanism of action of 3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile involves its interaction with various molecular targets. The phosphanyl group can act as a nucleophile, participating in reactions with electrophilic centers. The trimethylsilyl group can stabilize reactive intermediates, facilitating various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphine: A common organophosphorus compound used in similar applications.
Trimethylphosphine: Another phosphine derivative with different steric and electronic properties.
Phenylphosphine: A simpler analog with a phenyl group directly attached to the phosphorus atom.
Uniqueness
3-[(3-Phenylpropyl)phosphanyl]-2-(trimethylsilyl)propanenitrile is unique due to the combination of the phosphanyl and trimethylsilyl groups, which confer distinct reactivity and stability. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
138713-92-5 |
|---|---|
Fórmula molecular |
C15H24NPSi |
Peso molecular |
277.42 g/mol |
Nombre IUPAC |
3-(3-phenylpropylphosphanyl)-2-trimethylsilylpropanenitrile |
InChI |
InChI=1S/C15H24NPSi/c1-18(2,3)15(12-16)13-17-11-7-10-14-8-5-4-6-9-14/h4-6,8-9,15,17H,7,10-11,13H2,1-3H3 |
Clave InChI |
UFQHQSOQHUTSRE-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(CPCCCC1=CC=CC=C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Methyl-10H-thieno[3,2-a]carbazole](/img/structure/B14261620.png)
![1-{[1-(Dodecylsulfanyl)-2-nitroethenyl]sulfanyl}dodecane](/img/structure/B14261625.png)
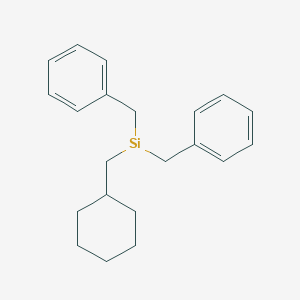

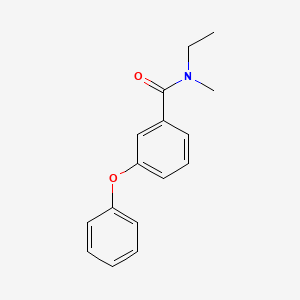
![2-[(S)-Benzenesulfinyl]-1-phenylethan-1-one](/img/structure/B14261649.png)
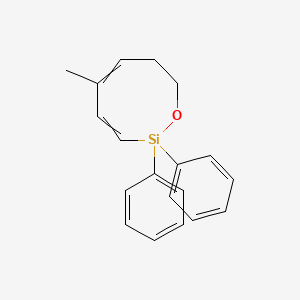
![2-Diazonio-2-{di(propan-2-yl)[(propan-2-yl)oxy]silyl}-1-methoxyethen-1-olate](/img/structure/B14261658.png)
